molecular formula C10H13N3OS B14918258 (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide

Cat. No.: B14918258
M. Wt: 223.30 g/mol
InChI Key: USGDGDFCRYYKHH-LURJTMIESA-N
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Description

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrobenzo[d]thiazole ring, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazole scaffold . This intermediate is then reacted with various reagents to introduce the acrylamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like carbon disulfide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acrylamide is unique due to its dual functionality as both an anti-inflammatory agent and a bacterial enzyme inhibitor. This dual activity makes it a promising candidate for further research and development in multiple fields.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide

InChI

InChI=1S/C10H13N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h2,6H,1,3-5H2,(H2,11,13)(H,12,14)/t6-/m0/s1

InChI Key

USGDGDFCRYYKHH-LURJTMIESA-N

Isomeric SMILES

C=CC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N

Canonical SMILES

C=CC(=O)NC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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